

Comparative Analysis of HJM-561's On-Target and Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **HJM-561**, a novel Proteolysis Targeting Chimera (PROTAC), against alternative Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is an objective evaluation of on-target efficacy and off-target activity, supported by experimental data, to inform research and development decisions in the field of oncology, particularly for non-small cell lung cancer (NSCLC).

Introduction to HJM-561

HJM-561 is an orally bioavailable EGFR-targeting PROTAC designed to overcome acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1] Resistance is often driven by the C797S mutation in the EGFR kinase domain. **HJM-561** induces the degradation of specific EGFR triple mutants, including Del19/T790M/C797S and L858R/T790M/C797S, by hijacking the cellular ubiquitin-proteasome system.[1][2] Its structure incorporates a brigatinib-based "warhead" to bind to the EGFR protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[3]

On-Target Activity: Degradation of Resistant EGFR Mutants

HJM-561 demonstrates potent and selective degradation of osimertinib-resistant EGFR triple mutants, leading to the inhibition of cancer cell proliferation. Its on-target activity is compared

here with osimertinib, the current standard-of-care that **HJM-561** aims to supersede, and SIAIS164018, another brigatinib-based PROTAC.

Table 1: On-Target Cellular Activity of HJM-561 and Comparators

Compound	Target EGFR Mutant	Cell Line	On-Target Activity Metric	Value (nM)
HJM-561	Del19/T790M/C7 97S	Ba/F3	DC50	9.2
L858R/T790M/C 797S	Ba/F3	DC50	5.8	
Osimertinib	EGFR-T790M	N/A	N/A	Approved for T790M+ NSCLC
EGFR (sensitizing mutations)	N/A	N/A	First-line treatment	
SIAIS164018	ALK	N/A	IC50	2.5
ALK G1202R	N/A	IC50	6.6	_
EGFR L858R/T790M	H1975	IC50	21	

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data for **HJM-561** and SIAIS164018 from preclinical studies.

Off-Target Activity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity. While comprehensive kinome profiling data for **HJM-561** is not publicly available, its selectivity can be inferred from available data and comparison with its components and similar molecules.

HJM-561: Studies have shown that **HJM-561** selectively degrades mutant EGFR over wild-type (WT) EGFR.[1] Furthermore, despite using a brigatinib warhead that is known to bind to

kinases such as ALK, IGF1R, and FLT3, **HJM-561** did not induce their degradation in H2228 cells, suggesting a favorable selectivity profile shaped by the PROTAC modality.[4]

Brigatinib (**HJM-561**'s warhead): As a multi-kinase inhibitor, brigatinib itself has a broader range of targets, including ALK, ROS1, IGF-1R, and FLT-3.[5] This inherent promiscuity of the warhead molecule highlights the potential for off-target effects.

SIAIS164018: This brigatinib-based PROTAC exhibits a "reshuffled kinome profile" compared to brigatinib alone.[6][7][8][9] While it degrades its intended targets (ALK and mutant EGFR), it also surprisingly degrades other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[8] This indicates that the PROTAC design can alter the off-target activity of the parent inhibitor, sometimes introducing new off-target effects.

Osimertinib: While highly selective for mutant EGFR, off-target activities have been investigated, with computational studies predicting potential interactions with other kinases like Janus kinase 3 and mitogen-activated protein kinases.

Table 2: Comparative Selectivity and Off-Target Profile

Compound	Primary On- Target(s)	Known/Reported Off-Targets	Key Selectivity Feature
HJM-561	EGFR (Del19/T790M/C797S, L858R/T790M/C797S)	Does not degrade ALK, IGF1R, FLT3 in tested cell lines	High selectivity for mutant EGFR over WT EGFR.[1]
Osimertinib	EGFR (T790M, sensitizing mutations)	Potential for other kinase interactions	High selectivity for T790M mutant over WT EGFR.
Brigatinib	ALK, ROS1	IGF-1R, FLT-3, certain EGFR mutations	Multi-kinase inhibitor profile.[5]
SIAIS164018	ALK, EGFR (L858R+T790M)	FAK, PYK2, PTK6	"Reshuffled kinome profile" compared to brigatinib.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in total and phosphorylated EGFR levels in cells following treatment with a degrader like **HJM-561**.

Methodology:

- Cell Culture and Treatment: Plate NSCLC cells (e.g., Ba/F3 engineered to express EGFR mutants) and culture overnight. Treat cells with varying concentrations of HJM-561 or comparator compounds for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
- SDS-PAGE and Transfer: Separate protein lysates via SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
 [10]

Ba/F3 Cell Proliferation Assay

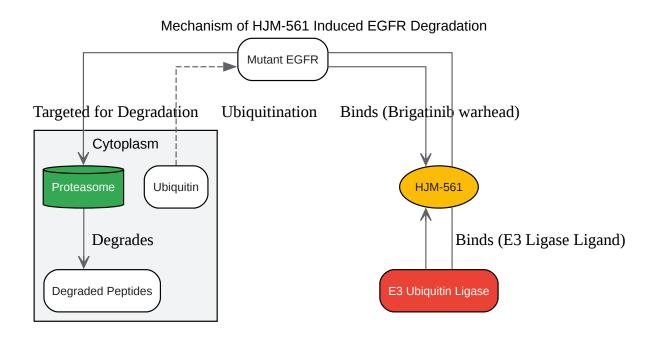
This assay determines the effect of a compound on the proliferation of IL-3 dependent Ba/F3 cells engineered to express a specific oncogenic kinase, making their proliferation dependent on the kinase activity.

Methodology:

- Cell Culture: Culture Ba/F3 cells expressing the EGFR triple mutants in appropriate media containing IL-3.
- IL-3 Withdrawal and Seeding: Wash cells to remove IL-3 and seed them in 96-well plates in IL-3-free media.
- Compound Treatment: Add serial dilutions of HJM-561 or comparator compounds to the wells.
- Incubation: Incubate the plates for 48-72 hours.
- Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which
 quantifies ATP levels as an indicator of viable cells.[11]
- Data Analysis: Calculate IC50 values by plotting cell viability against compound concentration.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of **HJM-561** in a living organism.


Methodology:

- Model Establishment: Implant NSCLC cells expressing the target EGFR mutations (cell line-derived xenograft CDX) or patient tumor tissue (patient-derived xenograft PDX) subcutaneously into immunodeficient mice.[12][13]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize mice into treatment and control groups. Administer HJM-561 (e.g., orally, once daily) and vehicle control.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target degradation).
- Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Visualizations: Pathways and Workflows Signaling Pathway and PROTAC Mechanism

Click to download full resolution via product page

Caption: **HJM-561** forms a ternary complex with mutant EGFR and an E3 ligase, leading to ubiquitination and proteasomal degradation of EGFR.

Experimental Workflow for In Vivo Efficacy

Click to download full resolution via product page

Caption: A streamlined workflow for evaluating the anti-tumor activity of **HJM-561** in xenograft mouse models.

Conclusion

HJM-561 demonstrates significant promise as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its high on-target potency for degrading these resistant mutants is a key advantage. While a comprehensive off-target profile remains to be fully elucidated, initial data suggests a favorable selectivity for mutant over wild-type EGFR and a distinct profile from its parent warhead, brigatinib.

The comparison with SIAIS164018 underscores that the PROTAC modality can lead to novel off-target activities, which necessitates thorough characterization for each new degrader molecule. Future research should focus on obtaining a comprehensive kinome scan of **HJM-561** to fully map its selectivity and potential off-target liabilities. The experimental protocols provided herein offer a standardized framework for researchers to conduct further comparative studies and validate these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. HJM-561, a Potent, Selective, and Orally Bioavailable EGFR PROTAC that Overcomes Osimertinib-Resistant EGFR Triple Mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HJM-561, a Potent, Selective, and Orally Bioavailable EGFR PROTAC that Overcomes Osimertinib-Resistant EGFR Triple Muta... [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NSCLC PDX model and treatments [bio-protocol.org]
- 13. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- To cite this document: BenchChem. [Comparative Analysis of HJM-561's On-Target and Off-Target Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379236#comparative-analysis-of-hjm-561-s-ontarget-and-off-target-activities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com